21-Methylhentriacontan-7-OL
Description
Properties
CAS No. |
647025-05-6 |
|---|---|
Molecular Formula |
C32H66O |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(21R)-21-methylhentriacontan-7-ol |
InChI |
InChI=1S/C32H66O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31-33H,4-30H2,1-3H3/t31-,32?/m1/s1 |
InChI Key |
CRZTUHFIUIELJW-XGDNGBMYSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 21 Methylhentriacontan 7 Ol
Retrosynthetic Analysis of 21-Methylhentriacontan-7-OL
A retrosynthetic analysis of 21-methylhentriacontan-7-ol allows for the deconstruction of the target molecule into simpler, commercially available, or easily synthesizable precursors. This process helps in identifying key bond formations and strategic disconnections.
Key Disconnections and Precursor Identification
The structure of 21-methylhentriacontan-7-ol features a 31-carbon backbone with a hydroxyl group at the 7-position and a methyl group at the 21-position. The most logical disconnections are at the C-C bonds adjacent to the carbon bearing the hydroxyl group (C7) and at a position that facilitates the introduction of the long alkyl chains.
A primary retrosynthetic disconnection can be made at the C6-C7 bond, suggesting a Grignard-type reaction. This approach identifies heptanal as a key precursor for the C1-C7 fragment and a long-chain Grignard reagent for the C8-C31 fragment. A further disconnection on the long-chain fragment, for instance, via a Wittig reaction, can simplify the precursors into more manageable units.
Alternatively, a disconnection across the C-O bond of the secondary alcohol suggests the corresponding ketone, 21-methylhentriacontan-7-one, as a direct precursor. This ketone can then be retrosynthetically cleaved using strategies such as the Wittig or Grignard reactions to break down the long carbon chain.
Table 1: Key Precursors Identified Through Retrosynthetic Analysis
| Target Molecule | Disconnection Strategy | Key Precursors |
| 21-Methylhentriacontan-7-OL | Grignard Reaction | Heptanal, 1-bromo-14-methyltetracosane |
| 21-Methylhentriacontan-7-OL | Oxidation/Grignard | Hexyl magnesium bromide, 15-methylpentacosanal |
| 21-Methylhentriacontan-7-OL | Wittig Olefination | Heptanal, (14-methyltetracosyl)triphenylphosphonium bromide |
Strategic Considerations for Chain Elongation
The construction of the long aliphatic chain is a critical aspect of the synthesis. Iterative processes or convergent strategies are generally employed for chain elongation to maximize yield and minimize steps.
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to aldehydes or ketones is a powerful tool for forming carbon-carbon bonds and installing hydroxyl groups simultaneously. leah4sci.comorganic-chemistry.orgorganicchemistrytutor.com For the synthesis of 21-methylhentriacontan-7-ol, a Grignard reagent derived from a long-chain alkyl halide can be added to an appropriate aldehyde. youtube.com
Wittig Reaction: The Wittig reaction provides a reliable method for forming carbon-carbon double bonds, which can then be reduced to alkanes. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). libretexts.orglumenlearning.com This strategy is particularly useful for building the carbon skeleton in a stepwise and controlled manner.
Detailed Synthetic Pathways to 21-Methylhentriacontan-7-OL
Based on the retrosynthetic analysis, a plausible synthetic pathway can be proposed. A convergent approach, where different fragments of the molecule are synthesized separately and then coupled, is often the most efficient strategy for complex molecules.
Stepwise Reaction Sequences and Reagent Selection
A potential synthetic route could involve the following key steps:
Synthesis of the C1-C7 fragment: Heptanal can serve as the starting material for this fragment.
Synthesis of the C8-C31 fragment: This branched, long-chain fragment can be constructed using a combination of Grignard and Wittig reactions. For instance, a suitable starting material like 1-bromodecane can be elongated.
Coupling of the fragments: A Grignard reaction between the Grignard reagent derived from the C8-C31 alkyl halide and heptanal would yield the full carbon skeleton with the hydroxyl group at the C7 position.
Table 2: Proposed Reaction Sequence
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Grignard Reagent Formation | 1-bromo-14-methyltetracosane | Mg, dry ether | (14-methyltetracosyl)magnesium bromide |
| 2 | Grignard Addition | (14-methyltetracosyl)magnesium bromide, Heptanal | Dry ether, then H3O+ workup | 21-Methylhentriacontan-7-ol |
| 3 | Alternative: Oxidation | 21-Methylhentriacontan-7-ol | PCC, CH2Cl2 | 21-Methylhentriacontan-7-one |
| 4 | Alternative: Reduction | 21-Methylhentriacontan-7-one | NaBH4, MeOH | 21-Methylhentriacontan-7-ol |
Stereocontrol Methodologies in the Synthesis of 21-Methylhentriacontan-7-OL
The presence of chiral centers at C7 and C21 necessitates the use of stereoselective reactions to obtain a specific stereoisomer.
Asymmetric Reduction of a Prochiral Ketone: A highly effective method for establishing the stereochemistry at C7 is the asymmetric reduction of the corresponding prochiral ketone, 21-methylhentriacontan-7-one. wikipedia.org Chiral reducing agents or catalysts can be employed to selectively produce one enantiomer of the alcohol. mdpi.com Common methods include the use of chiral borane reagents (e.g., CBS reduction) or transition metal catalysts with chiral ligands. rsc.org
Chiral Pool Synthesis: Another strategy involves starting from a readily available enantiopure building block from the chiral pool. wikipedia.org For instance, a chiral precursor containing the desired stereocenter could be elaborated into the target molecule. This approach can be highly efficient if a suitable starting material can be identified.
Enzymatic Reactions: Biocatalysis, using enzymes such as lipases or alcohol dehydrogenases, can offer high enantioselectivity in the synthesis of chiral alcohols. nih.gov These reactions are often performed under mild conditions and can be highly specific.
The stereocenter at C21 would likely be introduced by using an enantiopure starting material for the construction of the long-chain fragment. For example, a chiral alkyl halide could be used to generate the Grignard reagent, thus setting the stereochemistry at C21 early in the synthesis.
Diastereoselective Control Strategies
Achieving a high degree of diastereoselectivity in the synthesis of 21-Methylhentriacontan-7-OL is a formidable challenge due to the significant distance (a 1,15-relationship) between the existing stereocenter at C-21 and the newly formed stereocenter at C-7. In acyclic systems, the conformational flexibility of the long alkyl chain typically diminishes the influence of a remote stereocenter on the stereochemical outcome of a reaction. However, several strategies can be envisioned to address this challenge.
Substrate-Based Control:
One potential strategy involves the use of a chiral aldehyde fragment where the stereocenter at C-21 influences the facial selectivity of the nucleophilic attack at the C-7 carbonyl. This approach often relies on steric hindrance, where the chiral center directs the incoming nucleophile to the less hindered face of the aldehyde. However, given the 1,15-relationship, this effect is likely to be weak.
Chelation Control:
A more effective strategy for achieving high diastereoselectivity in nucleophilic additions to aldehydes is chelation control. This approach requires the presence of a chelating group (e.g., an alkoxy or amino group) on the chiral aldehyde, typically at the α- or β-position to the carbonyl. A Lewis acid can then coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. This constrained conformation forces the nucleophile to attack from a specific face, leading to a high degree of stereocontrol.
For the synthesis of 21-Methylhentriacontan-7-OL, this would necessitate the introduction of a temporary chelating auxiliary group near the C-7 carbonyl in the aldehyde fragment. While this adds extra steps to the synthesis (protection and deprotection), it offers a more predictable and reliable method for controlling the stereochemistry at the C-7 position.
Catalytic Asymmetric Synthesis:
An alternative to substrate-based control is the use of a chiral catalyst to induce enantioselectivity or diastereoselectivity. In the context of a Grignard reaction, the development of catalytic asymmetric additions has been a significant area of research. Chiral ligands can coordinate to the magnesium or a co-catalyst, creating a chiral environment around the reacting species and directing the nucleophilic attack to one face of the aldehyde. For instance, the use of chiral ligands with titanium(IV) isopropoxide has been shown to effectively catalyze the enantioselective addition of Grignard reagents to aldehydes.
Another powerful catalytic method for establishing the stereocenter at C-7 would be the asymmetric hydrogenation of a corresponding enone precursor. Chiral transition metal complexes, for example, those based on iridium or ruthenium with chiral phosphine ligands, are highly effective in the enantioselective reduction of ketones and enones to chiral alcohols.
Illustrative Diastereoselective Approaches:
| Strategy | Description | Expected Diastereomeric Ratio (d.r.) |
| Simple Diastereoselection | Grignard addition to a chiral aldehyde without a directing group. | Low (near 1:1) |
| Chelation Control | Grignard addition to a chiral aldehyde with a β-alkoxy directing group and a Lewis acid. | High (potentially >95:5) |
| Catalytic Asymmetric Addition | Grignard addition in the presence of a chiral ligand and a metal co-catalyst. | Moderate to High (up to 99:1) |
| Asymmetric Hydrogenation | Reduction of a precursor enone using a chiral catalyst. | High (often >99:1) |
The data in this table is illustrative and based on typical results for analogous systems, as specific data for 21-Methylhentriacontan-7-OL is not available.
Reaction Optimization and Yield Enhancement Techniques for 21-Methylhentriacontan-7-OL
Optimizing the yield of the key coupling reaction and subsequent steps is crucial for an efficient synthesis of 21-Methylhentriacontan-7-OL. For the proposed Grignard-based approach, several factors can be fine-tuned to maximize the yield and minimize side reactions.
Grignard Reagent Formation and Quality: The preparation of the Grignard reagent from the corresponding hexyl halide and magnesium metal requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species. The quality of the magnesium and the solvent (typically diethyl ether or tetrahydrofuran) is also critical. Activation of the magnesium surface, for example, with a small amount of iodine or 1,2-dibromoethane, can be essential to initiate the reaction.
Reaction Conditions for the Coupling Step:
Temperature: Grignard additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as enolization of the aldehyde and to enhance diastereoselectivity.
Solvent: The choice of solvent can influence the reactivity of the Grignard reagent and the stereochemical outcome of the reaction.
Rate of Addition: Slow, dropwise addition of the Grignard reagent to the aldehyde solution helps to maintain a low concentration of the nucleophile, which can suppress side reactions.
Additives: The addition of certain salts, such as zinc chloride, can sometimes improve the yield and selectivity of Grignard reactions.
Purification: The purification of the long-chain alcohol product can be challenging due to its high boiling point and potential for isomerization or degradation. Chromatographic techniques, such as column chromatography on silica gel, are typically employed.
Illustrative Optimization Parameters for a Grignard Reaction:
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions, enhances selectivity. |
| Solvent | Anhydrous THF | Good solvent for both reactants, can influence reactivity. |
| Addition Rate | Slow (e.g., 1 mL/min) | Maintains low nucleophile concentration. |
| Work-up | Saturated aq. NH4Cl | Quenches the reaction and protonates the alkoxide. |
This table presents typical starting points for optimization based on general principles of Grignard reactions.
Comparison with Alternative Synthetic Routes for Similar Branched Alcohols
While the Grignard reaction represents a direct and powerful method for the synthesis of 21-Methylhentriacontan-7-OL, other synthetic strategies could also be employed, each with its own advantages and disadvantages.
Wittig Reaction and Olefination Approaches:
An alternative route would involve a Wittig reaction or a related olefination (e.g., Horner-Wadsworth-Emmons reaction) to form the carbon skeleton, followed by reduction of the resulting alkene to the saturated alcohol. This approach would involve coupling a C7-phosphonium ylide with a C25-aldehyde (or vice versa).
Advantages: Olefination reactions are generally high-yielding and tolerant of a wide range of functional groups. The stereochemistry of the double bond can often be controlled (E or Z) by the choice of reagents and reaction conditions.
Disadvantages: This route requires an additional step (reduction of the alkene) to obtain the final alcohol. The stereocenter at C-7 would need to be introduced during or after the reduction step, for example, through an asymmetric hydrogenation or a stereoselective hydroboration-oxidation sequence.
Cross-Coupling Reactions:
Modern cross-coupling reactions, such as Suzuki or Negishi couplings, could also be envisioned for constructing the carbon backbone. This would involve coupling an appropriate organoboron or organozinc species with a suitable halide.
Advantages: Cross-coupling reactions are highly versatile and offer excellent functional group tolerance.
Disadvantages: This approach would likely require more steps to prepare the necessary functionalized coupling partners and to install the hydroxyl group at the C-7 position.
Comparison of Synthetic Routes:
| Route | Key Reaction | Advantages | Disadvantages |
| Grignard Reaction | Nucleophilic addition | Convergent, directly forms the C-C bond and the alcohol. | Highly reactive reagent, requires strict anhydrous conditions. |
| Wittig/Olefination | Olefination | High-yielding, good functional group tolerance. | Requires an additional reduction step, stereocenter at C-7 needs to be set separately. |
| Cross-Coupling | Suzuki/Negishi coupling | High versatility and functional group tolerance. | Often requires more synthetic steps for precursor synthesis and functional group installation. |
This table provides a qualitative comparison of potential synthetic strategies.
Scalability and Efficiency of 21-Methylhentriacontan-7-OL Synthesis
The scalability of any synthetic route is a critical consideration for the practical production of a target molecule. For the synthesis of 21-Methylhentriacontan-7-OL, the scalability of the chosen methodology would depend on several factors, including the availability and cost of starting materials, the safety and ease of handling of reagents, and the efficiency of each synthetic step.
Scalability of the Grignard Route:
Grignard reactions are widely used in industrial settings and are generally considered scalable. However, several challenges can arise when scaling up these reactions:
Heat Management: Grignard reagent formation is an exothermic process, and efficient heat dissipation is crucial to maintain control over the reaction.
Mass Transfer: In large-scale reactions, ensuring efficient mixing of the heterogeneous reaction mixture (magnesium, solvent, and alkyl halide) can be challenging.
Safety: Grignard reagents are highly flammable and moisture-sensitive, requiring specialized equipment and handling procedures for large-scale production.
Continuous flow chemistry is an emerging technology that can address many of the scalability challenges associated with Grignard reactions. Flow reactors offer superior heat and mass transfer, improved safety, and the potential for automated, continuous production.
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Elucidation of 21 Methylhentriacontan 7 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 21-Methylhentriacontan-7-OL Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For a molecule like 21-Methylhentriacontan-7-OL, a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional experiments is required for complete proton and carbon signal assignments.
Two-dimensional (2D) NMR experiments are indispensable for tracing the connectivity within the 32-carbon backbone of 21-Methylhentriacontan-7-OL.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the context of 21-Methylhentriacontan-7-OL, COSY spectra would reveal correlations between adjacent protons, allowing for the assembly of spin systems. For example, the proton at C7 (H-7) would show a cross-peak with the methylene protons at C6 and C8, confirming its position. Similarly, H-21 would show correlations with H-20, H-22, and the methyl protons at C32.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This is crucial for assigning the chemical shift of each carbon atom in the chain. sdsu.educolumbia.edu The distinct chemical shifts of the oxygenated methine (C7), the methyl-branched methine (C21), and the terminal methyl groups (C1 and C32) would be unambiguously identified. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. sdsu.educolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This experiment is vital for connecting the spin systems established by COSY. For instance, the methyl protons at C32 (H₃-32) would show an HMBC correlation to the methine carbon C21 and the methylene carbon C20, unequivocally placing the methyl branch at the C21 position. Likewise, correlations from H-7 to carbons C5, C6, C8, and C9 would confirm the location of the hydroxyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. wordpress.com For a flexible molecule like 21-Methylhentriacontan-7-OL, NOESY is primarily used to determine the relative stereochemistry of the chiral centers, which is a key aspect of J-based configurational analysis.
A combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
Table 1: Hypothetical ¹H and ¹³C NMR Assignments for 21-Methylhentriacontan-7-OL
| Carbon Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1 | 14.1 | 0.88 | t |
| 2-5 | 22.7-31.9 | 1.25 | m |
| 6 | 37.5 | 1.42 | m |
| 7 | 71.9 | 3.60 | m |
| 8 | 39.8 | 1.40 | m |
| 9-19 | 22.7-31.9 | 1.25 | m |
| 20 | 36.8 | 1.35 | m |
| 21 | 34.2 | 1.55 | m |
| 22 | 39.5 | 1.38 | m |
| 23-30 | 22.7-31.9 | 1.25 | m |
| 31 | 14.1 | 0.88 | t |
Determining the relative stereochemistry of the two distant chiral centers (C7 and C21) in a flexible acyclic molecule is a significant challenge. J-based configurational analysis (JBCA) is a powerful NMR method developed for this purpose. nih.govacs.orgencyclopedia.pubrsc.orgnih.gov This technique relies on the precise measurement of homonuclear (³JH,H) and heteronuclear (²JC,H, ³JC,H) coupling constants around the stereocenters. nih.govacs.orgrsc.org These J-values are dependent on the dihedral angles between the coupled nuclei, which in turn reflect the preferred staggered conformation of the carbon backbone. By comparing experimental J-values to those predicted for different stereoisomers (e.g., syn and anti), the relative configuration can be deduced. encyclopedia.pubrsc.org
For 21-Methylhentriacontan-7-OL, this analysis would be applied independently to the fragments around C7 and C21. The analysis around C7 would establish the relationship between the hydroxyl group and the alkyl chain, while the analysis around C21 would determine the configuration relative to the methyl group.
Table 2: Hypothetical Coupling Constants for J-Based Configurational Analysis of the C6-C7-C8 Fragment
| Coupling Constant | Measured Value (Hz) | Interpretation for a Hypothetical 7R,21R Isomer |
|---|---|---|
| ³JH7,H6a | 8.5 | Suggests an anti-periplanar relationship |
| ³JH7,H6b | 2.5 | Suggests a gauche relationship |
| ³JH7,H8a | 8.2 | Suggests an anti-periplanar relationship |
| ³JH7,H8b | 2.8 | Suggests a gauche relationship |
| ²JC6,H7 | -4.5 | Consistent with a specific rotamer population |
| ³JC5,H7 | 3.0 | Consistent with a specific rotamer population |
Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis of 21-Methylhentriacontan-7-OL
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, and its fragmentation patterns offer corroborative structural evidence.
HRMS is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). measurlabs.com This allows for the unambiguous determination of the elemental formula. For 21-Methylhentriacontan-7-OL (C₃₂H₆₆O), HRMS would distinguish its exact mass from other potential compounds with the same nominal mass.
Calculated Exact Mass for C₃₂H₆₆O: 466.5165
Observed Mass (Hypothetical): 466.5162
Mass Error: < 1 ppm
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion or its protonated form) which is then fragmented through collision-induced dissociation to produce product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure. For long-chain alcohols, two primary fragmentation pathways are typically observed: α-cleavage and dehydration. jove.comjove.comlibretexts.orglibretexts.orgwhitman.edu
α-Cleavage: This involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. For 21-Methylhentriacontan-7-OL, cleavage can occur on either side of C7, leading to characteristic fragment ions.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols. jove.comlibretexts.orgwhitman.edu
Table 3: Expected Key Fragmentation Ions for 21-Methylhentriacontan-7-OL in MS/MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Origin |
|---|---|---|
| 449.5 | [M-H₂O]⁺ | Dehydration |
| 367.4 | [C₂₅H₅₁]⁺ | Cleavage of C6-C7 bond (loss of C₇H₁₅O) |
| 115.1 | [C₇H₁₅O]⁺ | Cleavage of C7-C8 bond (charge retained on oxygen-containing fragment) |
Chiroptical Spectroscopy for Absolute Configuration Assignment of 21-Methylhentriacontan-7-OL
While NMR can determine the relative configuration of stereocenters, chiroptical techniques are often required to assign the absolute configuration (i.e., R or S). mdpi.com These methods, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The process involves measuring the experimental ECD or VCD spectrum of 21-Methylhentriacontan-7-OL and comparing it to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for all possible stereoisomers (e.g., 7R,21R; 7S,21S; 7R,21S; 7S,21R). The absolute configuration is assigned based on which calculated spectrum provides the best match with the experimental data.
A significant challenge for this molecule is its conformational flexibility, which complicates the calculations. acs.orgnih.gov To overcome this, derivatization of the hydroxyl group at C7 to form a more rigid derivative, such as a benzoate ester, can be employed. acs.orgnih.gov This reduces the number of accessible conformations, leading to more reliable computational predictions and a more confident assignment of the absolute configuration. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 21-Methylhentriacontan-7-OL |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques that probe the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. wikipedia.orgencyclopedia.pub For 21-Methylhentriacontan-7-OL, which possesses a stereogenic center at the C-7 position and another at the C-21 position, these techniques are instrumental in determining the absolute configuration of these chiral centers.
The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The n → σ* electronic transition associated with the hydroxyl chromophore at C-7 is expected to be a primary contributor to the ECD signal. The sign and intensity of the observed Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the substituents around the chiral centers. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different stereoisomers (e.g., (7R, 21R), (7S, 21S), (7R, 21S), and (7S, 21R)), the absolute configuration can be unambiguously assigned. nih.gov
Optical Rotatory Dispersion (ORD) complements ECD by measuring the variation of optical rotation with the wavelength of light. wikipedia.org The ORD curve of 21-Methylhentriacontan-7-OL would exhibit a plain curve at wavelengths away from any absorption bands and show anomalous dispersion (a Cotton effect) in the region of the hydroxyl chromophore's absorption. The shape and sign of this Cotton effect are characteristic of the stereochemistry. researchgate.net
Table 1: Hypothetical ECD and ORD Data for Stereoisomers of 21-Methylhentriacontan-7-OL
| Stereoisomer | Predicted ECD Maximum (nm) | Predicted Molar Ellipticity (deg·cm²/dmol) | Predicted ORD Cotton Effect |
| (7R, 21R) | ~210 | Positive | Positive |
| (7S, 21S) | ~210 | Negative | Negative |
| (7R, 21S) | ~210 | Positive | Positive |
| (7S, 21R) | ~210 | Negative | Negative |
Note: The data presented in this table is illustrative and represents the type of information that would be obtained from theoretical calculations and experimental measurements.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. dtu.dk It provides a wealth of stereochemical information as nearly all fundamental vibrational modes of a chiral molecule are VCD active. rsc.org For a molecule like 21-Methylhentriacontan-7-OL, VCD is particularly advantageous as it offers multiple vibrational probes throughout the molecular structure, not just at a specific chromophore.
The VCD spectrum of 21-Methylhentriacontan-7-OL would display characteristic signals for the C-H stretching and bending modes of the chiral centers at C-7 and C-21, as well as the C-O stretching mode of the hydroxyl group. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's absolute configuration and conformation in solution. rsc.org By comparing the experimental VCD spectrum with the results of quantum chemical calculations for the possible stereoisomers, a reliable assignment of the absolute configuration can be achieved. nih.gov
Table 2: Expected Key VCD Bands for the (7R, 21R)-21-Methylhentriacontan-7-OL Isomer
| Vibrational Mode | Expected Frequency (cm⁻¹) | Predicted VCD Sign |
| O-H Stretch | ~3300-3400 | + |
| Asymmetric CH₃ Stretch | ~2960 | - |
| Symmetric CH₃ Stretch | ~2870 | + |
| CH₂ Stretches | ~2925, 2855 | +/- |
| C-O-H Bend | ~1400 | - |
| C-O Stretch | ~1050 | + |
Note: This table provides a hypothetical representation of expected VCD signals. The actual signs and frequencies would be determined through detailed spectral analysis and theoretical modeling.
Advanced Chromatographic Separation Techniques Applied to 21-Methylhentriacontan-7-OL
The separation and purification of stereoisomers of 21-Methylhentriacontan-7-OL, as well as its analysis in complex matrices, require high-resolution chromatographic methods.
Gas Chromatography (GC) with Various Detection Modes
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 21-Methylhentriacontan-7-OL, derivatization of the hydroxyl group, for instance by silylation, may be necessary to increase its volatility and thermal stability. The use of a chiral stationary phase in the GC column would enable the separation of the different stereoisomers.
Different detection modes can be coupled with GC for enhanced sensitivity and specificity. Flame Ionization Detection (FID) provides a general-purpose, sensitive response. For more definitive identification, Mass Spectrometry (MS) is the detector of choice. nih.gov GC-MS would provide the retention time for each separated isomer and its mass spectrum, which would show characteristic fragmentation patterns aiding in structural confirmation.
Table 3: Illustrative GC-MS Data for Derivatized Stereoisomers of 21-Methylhentriacontan-7-OL on a Chiral Column
| Stereoisomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (7R, 21R)-TMS ether | 25.1 | [M-CH₃]⁺, [M-C₂H₅]⁺, [Si(CH₃)₃]⁺ |
| (7S, 21S)-TMS ether | 25.4 | [M-CH₃]⁺, [M-C₂H₅]⁺, [Si(CH₃)₃]⁺ |
| (7R, 21S)-TMS ether | 25.8 | [M-CH₃]⁺, [M-C₂H₅]⁺, [Si(CH₃)₃]⁺ |
| (7S, 21R)-TMS ether | 26.2 | [M-CH₃]⁺, [M-C₂H₅]⁺, [Si(CH₃)₃]⁺ |
Note: The retention times and mass fragments are hypothetical and serve to illustrate the expected output of a GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and analysis of non-volatile compounds. For 21-Methylhentriacontan-7-OL, reversed-phase HPLC with a C18 column could be employed for purity assessment. The detection could be achieved using a Refractive Index Detector (RID) or, after derivatization with a UV-absorbing tag, a UV-Vis detector.
For the separation of the stereoisomers, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of 21-Methylhentriacontan-7-OL, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.
Multi-dimensional Chromatography Approaches
For highly complex samples where single-dimension chromatography may not provide sufficient resolution, multi-dimensional chromatography techniques are employed. chromatographytoday.comchromicent.de These methods involve coupling two or more chromatographic separations with different selectivity mechanisms to enhance peak capacity and resolving power. nist.govmdpi.com
A potential multi-dimensional approach for the analysis of 21-Methylhentriacontan-7-OL in a complex matrix could be comprehensive two-dimensional gas chromatography (GCxGC). researchgate.net In this setup, the effluent from a primary GC column is subjected to a second, faster separation on a column with a different stationary phase. This would result in a two-dimensional chromatogram with significantly enhanced separation of the target analyte from matrix components. Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) could be applied for the analysis of non-volatile samples containing 21-Methylhentriacontan-7-OL.
Molecular and Biochemical Mechanisms of 21 Methylhentriacontan 7 Ol S Biological Interactions
Receptor Binding Studies for 21-Methylhentriacontan-7-OL as a Pheromone Candidate
The initial step in the perception of a chemical signal like a pheromone involves its interaction with specialized proteins in the recipient organism's sensory organs. For insects, these interactions are primarily studied within the antennae.
Investigation of Pheromone-Binding Protein (PBP) Interactions
Pheromone-binding proteins (PBPs) are small, soluble proteins found in high concentrations in the sensillar lymph of insect antennae. They are thought to be the first proteins to interact with airborne pheromone molecules, solubilizing these hydrophobic compounds and transporting them to the olfactory receptors.
While direct binding studies for 21-Methylhentriacontan-7-OL are not extensively documented in publicly available research, the general methodology for investigating such interactions is well-established. These studies typically involve expressing and purifying a specific PBP from an insect species of interest and then assessing its binding affinity for the candidate pheromone. Techniques such as fluorescence competitive binding assays are commonly employed. In such an assay, a fluorescent probe is displaced from the PBP's binding pocket by the ligand of interest, and the resulting change in fluorescence is measured to determine the binding affinity (Ki).
Molecular docking simulations can also provide insights into the potential interactions between a PBP and a ligand like 21-Methylhentriacontan-7-OL. These computational models can predict the binding energy and identify key amino acid residues within the PBP's binding pocket that may form hydrogen bonds or hydrophobic interactions with the pheromone candidate. For instance, studies on other moth pheromones have identified specific serine or phenylalanine residues as crucial for binding. mdpi.commdpi.com
Table 1: Hypothetical Binding Affinities of a Putative PBP with 21-Methylhentriacontan-7-OL and Related Compounds
| Ligand | Binding Affinity (Ki, µM) | Putative Interacting Residues |
| 21-Methylhentriacontan-7-OL | 15.2 | Phe12, Ser56, Trp114 |
| Hentriacontan-7-ol | 25.8 | Phe12, Ser56 |
| (Z)-9-Tricosene | > 50 | - |
Note: This table is illustrative and based on typical data from PBP binding studies with other long-chain pheromones. Specific data for 21-Methylhentriacontan-7-OL is not currently available.
Ligand-Olfactory Receptor Neuron (ORN) Dynamics
Following transport by PBPs, the pheromone molecule interacts with olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). This interaction is the critical step that initiates a neural signal. The binding of a ligand to an OR is a dynamic process that can lead to the activation of the neuron. nih.gov
The specificity of this interaction is paramount for accurate chemical communication. Each ORN typically expresses a single type of OR, which is tuned to recognize specific chemical structures. The response of an ORN to a particular odorant is not always a simple activation; antagonistic interactions can also occur, where one odorant inhibits the response to another. nih.gov This is particularly relevant in the context of pheromone blends, where multiple components must be perceived in the correct ratio.
Studying these dynamics often involves electrophysiological techniques such as single-sensillum recordings (SSR) or electroantennography (EAG). These methods measure the electrical activity of ORNs in response to stimulation with the chemical of interest.
Elucidation of Signal Transduction Pathways Mediated by 21-Methylhentriacontan-7-OL
The binding of a pheromone to its receptor triggers a cascade of intracellular events known as signal transduction, which converts the chemical signal into an electrical one.
Ion Channel Modulation and Electrical Resistance Changes
In many insect olfactory systems, ORs are ligand-gated ion channels. Upon pheromone binding, the receptor undergoes a conformational change that opens the channel, allowing for the influx of cations such as Na+ and Ca2+. This influx of positive ions leads to a depolarization of the ORN membrane, generating a receptor potential. If this potential reaches a certain threshold, it will trigger the firing of action potentials, which are then transmitted to the brain.
Intracellular Signaling Cascades Triggered by 21-Methylhentriacontan-7-OL
While the direct ionotropic mechanism is common, some olfactory signaling may also involve metabotropic pathways, where the OR is a G-protein coupled receptor (GPCR). In these cases, ligand binding activates a G-protein, which in turn initiates an intracellular signaling cascade. This often involves the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). nih.gov
These second messengers can then activate protein kinases, which phosphorylate various target proteins, including ion channels. nih.govnih.gov This can lead to a more prolonged and potentially amplified response compared to direct ion channel gating. The specific signaling cascades activated by 21-Methylhentriacontan-7-OL would depend on the type of olfactory receptor it interacts with.
Table 2: Potential Components of Signal Transduction Pathways for 21-Methylhentriacontan-7-OL
| Pathway Component | Potential Role |
| Olfactory Receptor (OR) | Ligand binding and initial signal transduction. |
| G-protein | Transduction of signal from GPCR-type ORs. |
| Adenylyl Cyclase | Production of cAMP as a second messenger. |
| Phospholipase C | Production of IP3 and diacylglycerol as second messengers. nih.gov |
| Protein Kinase A/C | Phosphorylation of target proteins, including ion channels. nih.gov |
| Ion Channels (e.g., Na+, K+, Ca2+) | Generation and modulation of the neuronal electrical signal. nih.gov |
Comparative Analysis of Molecular Recognition and Specificity
The ability of an organism to distinguish between closely related chemical compounds is crucial for its survival and reproduction. This molecular recognition and specificity are determined by the precise fit between the ligand and its binding site on the receptor protein. nih.govnih.gov
For a long-chain alcohol like 21-Methylhentriacontan-7-OL, several structural features would contribute to its specific recognition:
Position of the Hydroxyl Group: The location of the -OH group at the 7-position is a key feature for recognition.
Methyl Branch: The presence and position of the methyl group at the 21-position add another layer of specificity.
Even subtle changes to these features can significantly alter or abolish the biological activity of the compound. The conformational flexibility of the molecule also plays a role in how it fits into the binding pocket of the receptor. arxiv.org Comparative studies with structural analogs of 21-Methylhentriacontan-7-OL would be necessary to probe the structural requirements for receptor binding and activation.
Structural Requirements for Pheromone Activity
The effectiveness of a pheromone is intrinsically linked to its molecular structure. For long-chain alcohol pheromones, several structural features are paramount for their activity. These include the length of the carbon chain, the position of the hydroxyl (-OH) group, and the presence and location of any branching, such as a methyl group.
The position of the hydroxyl group is critical for the molecule's interaction with the binding site of a receptor protein. In 21-Methylhentriacontan-7-OL, the hydroxyl group is located at the 7th carbon position. This specific placement, along with the orientation of the surrounding atoms, creates a distinct three-dimensional profile that must fit into a complementary binding pocket on the receptor neuron. The interaction is often stabilized by hydrogen bonds formed between the alcohol's hydroxyl group and specific amino acid residues, such as threonine and serine, within the receptor's binding site nih.gov.
Table 1: Key Structural Features of 21-Methylhentriacontan-7-OL and Their Postulated Importance in Pheromone Activity
| Structural Feature | Description | Postulated Significance for Pheromonal Activity |
| Carbon Chain Length | 31 carbons (Hentriacontane) | Low volatility, likely a contact or close-range pheromone. Determines the overall size and lipophilicity, influencing transport and receptor binding. |
| Hydroxyl Group Position | Carbon-7 | Defines a specific point of interaction, likely through hydrogen bonding, with the receptor protein. Its precise location is critical for the correct "lock-and-key" fit. |
| Methyl Branch Position | Carbon-21 | Adds to the molecule's structural uniqueness and is a key determinant of its three-dimensional shape. Essential for specific recognition by the receptor, preventing cross-species communication. |
Role of Chirality in Receptor Activation by 21-Methylhentriacontan-7-OL
Chirality, or the "handedness" of a molecule, is a fundamental concept in the biological activity of many pheromones researchgate.netscispace.com. A molecule with a chiral center can exist as two non-superimposable mirror images, known as enantiomers. 21-Methylhentriacontan-7-OL possesses two chiral centers, at carbon-7 and carbon-21, meaning it can exist in four possible stereoisomeric forms: (7R, 21R), (7S, 21S), (7R, 21S), and (7S, 21R).
The olfactory receptors of insects are themselves chiral entities, composed of chiral amino acids. This means they can differentiate between the different stereoisomers of a pheromone nih.gov. It is a common phenomenon in insect chemical communication that only one enantiomer of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory researchgate.netnih.gov. For instance, in the case of the Japanese beetle, one enantiomer of its pheromone is a potent attractant, while the other acts as a behavioral antagonist nih.gov.
The synthesis of the enantiomers of the related compound, 21-methyl-7-hentriacontanone, a candidate for the female sex pheromone of the screwworm fly, underscores the importance of stereochemistry in this class of molecules nih.govnih.gov. While specific studies on the differential activity of the stereoisomers of 21-Methylhentriacontan-7-OL are not available, it is highly probable that only one or a specific combination of its stereoisomers is biologically active. The precise spatial arrangement of the hydroxyl group and the methyl branch in the active stereoisomer would allow for a perfect fit into the specific olfactory receptor, triggering a neuronal signal. The other stereoisomers, with their different three-dimensional shapes, would likely fail to bind effectively to the receptor, resulting in a lack of biological response.
Table 2: Possible Stereoisomers of 21-Methylhentriacontan-7-OL and Their Potential for Differential Receptor Activation
| Stereoisomer | Chirality at Carbon-7 | Chirality at Carbon-21 | Potential Biological Activity |
| Isomer 1 | R | R | Potentially the active pheromone, an antagonist, or inactive. |
| Isomer 2 | S | S | Potentially the active pheromone, an antagonist, or inactive. |
| Isomer 3 | R | S | Potentially the active pheromone, an antagonist, or inactive. |
| Isomer 4 | S | R | Potentially the active pheromone, an antagonist, or inactive. |
Enzymatic Biotransformation and Metabolism of 21-Methylhentriacontan-7-OL in Biological Systems
Once a pheromone has bound to its receptor and elicited a response, it must be deactivated to allow the insect to respond to subsequent signals. This deactivation is achieved through enzymatic biotransformation and metabolism.
Identification of Metabolic Pathways and Products
While the specific metabolic pathways for 21-Methylhentriacontan-7-OL have not been elucidated, we can infer the likely routes based on the metabolism of other long-chain alcohols and hydrocarbons in insects. The primary goal of these metabolic processes is to increase the water solubility of the lipophilic pheromone, facilitating its excretion.
A probable metabolic pathway for 21-Methylhentriacontan-7-OL would involve oxidation. The secondary alcohol group at the 7-position could be oxidized to a ketone, forming 21-methylhentriacontan-7-one. This ketone could then undergo further hydroxylation at other positions on the carbon chain, followed by conjugation to a polar molecule such as a sugar or a sulfate (B86663) group.
Alternatively, the molecule could undergo hydroxylation at a different position on the long carbon chain, a common detoxification strategy in insects. This would be followed by oxidation of the newly introduced hydroxyl group and/or conjugation. The end products of these metabolic pathways would be more polar and readily excretable metabolites.
Role of Cytochrome P450 Enzymes and Other Biocatalysts
The key enzymes involved in the metabolism of a wide range of foreign and endogenous compounds in insects, including pheromones, are the Cytochrome P450 monooxygenases (CYPs) cabidigitallibrary.orgfrontiersin.org. These enzymes are a large and diverse family of proteins that catalyze oxidative reactions.
In the context of 21-Methylhentriacontan-7-OL, Cytochrome P450 enzymes would be the primary candidates for catalyzing the initial oxidative steps of its metabolism. Specifically, members of the CYP4 family have been implicated in the metabolism of long-chain fatty acids and hydrocarbons researchgate.netnih.gov. It is plausible that a specific CYP4 enzyme is responsible for the oxidation of the secondary alcohol group of 21-Methylhentriacontan-7-OL to a ketone. These enzymes are often located in tissues associated with detoxification and metabolism, such as the fat body, Malpighian tubules, and midgut, as well as in the antennae where pheromone degradation is crucial for signal termination.
Following the initial oxidation by CYPs, other enzymes would likely be involved in the subsequent metabolic steps. For example, dehydrogenases could be involved in the oxidation of hydroxyl groups, and transferases, such as UDP-glucuronosyltransferases or sulfotransferases, would catalyze the conjugation of the oxidized pheromone to polar molecules, rendering them water-soluble for excretion.
Table 3: Postulated Metabolic Pathway for 21-Methylhentriacontan-7-OL
| Metabolic Step | Enzyme Class | Potential Reaction | Product(s) |
| Phase I: Oxidation | Cytochrome P450 Monooxygenases (CYPs) | Oxidation of the C7-hydroxyl group to a ketone. | 21-Methylhentriacontan-7-one |
| Phase I: Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Addition of a hydroxyl group at another position on the carbon chain. | Hydroxylated derivatives of 21-Methylhentriacontan-7-OL or its ketone. |
| Phase II: Conjugation | Transferases (e.g., UGTs, SULTs) | Addition of a polar group (e.g., glucuronic acid, sulfate) to a hydroxyl group. | Water-soluble, excretable conjugates. |
Analytical and Quantitation Methodologies for 21 Methylhentriacontan 7 Ol in Complex Matrices
Sample Preparation Techniques for Extraction and Enrichment of 21-Methylhentriacontan-7-OL
Effective sample preparation is a critical first step to isolate 21-Methylhentriacontan-7-OL from interfering matrix components and to concentrate it to levels amenable to instrumental analysis. sigmaaldrich.com The choice of technique is largely dependent on the sample matrix and the physicochemical properties of the analyte.
Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective extraction and concentration of analytes from a liquid sample by partitioning them between a solid and a liquid phase. sigmaaldrich.com For a non-polar compound like 21-Methylhentriacontan-7-OL, a reversed-phase SPE sorbent is the most appropriate choice.
Methodology: A typical SPE procedure for the extraction of a long-chain alcohol from an aqueous matrix would involve the following steps:
Sorbent Selection: A C18 or C30 bonded silica sorbent would be selected due to its strong hydrophobic interactions with the long alkyl chain of the analyte. Polymeric sorbents can also be considered for their high surface area and stability over a wide pH range.
Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol or acetonitrile to activate the stationary phase, followed by equilibration with water or a buffer matching the sample's matrix.
Sample Loading: The sample, potentially pre-treated to adjust pH or remove particulates, is passed through the cartridge. 21-Methylhentriacontan-7-OL will be retained on the sorbent via hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent (e.g., a water-methanol mixture) to remove polar impurities and other matrix components that are not strongly retained.
Elution: The target analyte is eluted from the sorbent using a strong, non-polar organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297).
This "bind-elute" strategy effectively isolates the analyte of interest from the complex sample matrix. sigmaaldrich.com
Table 1: Hypothetical Solid-Phase Extraction Parameters for 21-Methylhentriacontan-7-OL
| Parameter | Condition | Rationale |
| SPE Sorbent | C18 or Polymeric Reversed-Phase | Strong hydrophobic retention of the long alkyl chain. |
| Conditioning Solvent | Methanol or Acetonitrile | To activate the C18 chains. |
| Equilibration Solvent | Deionized Water | To prepare the sorbent for an aqueous sample. |
| Washing Solvent | 20% Methanol in Water | To remove polar interferences without eluting the analyte. |
| Elution Solvent | Hexane or Dichloromethane | To effectively desorb the non-polar analyte. |
This table presents a hypothetical SPE method based on the analysis of similar long-chain aliphatic compounds.
Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases. wikipedia.org For extracting the non-polar 21-Methylhentriacontan-7-OL from a polar matrix (e.g., water), a non-polar organic solvent would be used.
Methodology: The fundamental principle of LLE is the partitioning of a solute between two immiscible solvents. wikipedia.org A typical LLE protocol for 21-Methylhentriacontan-7-OL from an aqueous sample would be:
Solvent Selection: A water-immiscible organic solvent in which 21-Methylhentriacontan-7-OL has high solubility, such as hexane, heptane, or diethyl ether, is chosen.
Extraction: The sample is placed in a separatory funnel with the chosen organic solvent. The funnel is shaken vigorously to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic phase.
Phase Separation: The mixture is allowed to stand until the two liquid layers have fully separated. The denser layer is drained, and the process is often repeated with fresh organic solvent to improve recovery.
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water and then concentrated to a smaller volume before analysis.
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. wikipedia.org
Table 2: Potential Solvent Systems for Liquid-Liquid Extraction of 21-Methylhentriacontan-7-OL
| Sample Matrix | Extraction Solvent | Rationale |
| Aqueous (e.g., water) | Hexane, Heptane | "Like dissolves like"; high affinity of the non-polar analyte for a non-polar solvent. |
| Polar Organic (e.g., methanol) | Addition of water and extraction with Hexane | To create a two-phase system and partition the analyte into the non-polar phase. |
This table outlines potential LLE solvent systems based on general principles of solubility for long-chain alcohols.
Headspace analysis is a technique primarily used for the determination of volatile organic compounds (VOCs) in solid or liquid samples. alsenvironmental.co.ukmyfoodresearch.com The sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample, which is then injected into a gas chromatograph.
Given that 21-Methylhentriacontan-7-OL is a very long-chain alcohol (C32), it has extremely low volatility. Therefore, headspace techniques, including static and dynamic headspace analysis, are generally not suitable for its quantitative analysis. The high temperatures required to move a significant amount of this compound into the headspace would likely exceed the operational limits of the instrumentation and could lead to thermal degradation of the analyte. The low recoveries for less volatile compounds, such as long-chain alcohols, limit the applicability of this technique. tue.nl
Chromatographic Quantitation of 21-Methylhentriacontan-7-OL
Following sample preparation, chromatographic techniques coupled with mass spectrometry are employed for the separation, identification, and quantification of 21-Methylhentriacontan-7-OL.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 21-Methylhentriacontan-7-OL, derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comtcichemicals.com
Derivatization: The most common derivatization method for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com This process reduces the polarity of the molecule, decreases its boiling point, and minimizes peak tailing.
GC-MS Analysis: The TMS-derivatized 21-Methylhentriacontan-7-OL can then be analyzed by GC-MS.
Injection: A split/splitless or on-column injector would be used.
Separation: A non-polar capillary column (e.g., DB-5ms, HP-5ms) would be suitable for separating the derivatized analyte from other components. A high-temperature oven program would be necessary to elute the high-molecular-weight compound.
Detection: Mass spectrometry provides high sensitivity and selectivity. In full-scan mode, it can provide structural information for identification. For trace quantification, selected ion monitoring (SIM) mode is used to monitor characteristic ions of the derivatized analyte, significantly enhancing sensitivity and reducing background noise.
Table 3: Projected GC-MS Parameters for the Analysis of Derivatized 21-Methylhentriacontan-7-OL
| Parameter | Condition | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | Forms a volatile and thermally stable TMS ether. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of analytes. |
| Oven Program | Initial temp 150°C, ramp to 320°C at 10°C/min, hold for 10 min | To ensure elution of the high-boiling point derivative. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible mass spectra. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity and selectivity in quantitative analysis. |
This table presents projected GC-MS conditions based on the analysis of other long-chain silylated alcohols.
LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. chromatographyonline.com For a very long-chain alcohol like 21-Methylhentriacontan-7-OL, LC-MS offers a viable alternative to GC-MS.
Methodology:
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice. A C18 or C30 column would provide good retention and separation based on the compound's hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run in a gradient elution mode.
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used. ESI may require derivatization to impart a charge on the molecule for efficient ionization, while APCI is often more suitable for non-polar compounds. The formation of adducts with ions from the mobile phase (e.g., [M+NH4]+ or [M+Na]+) is a common ionization pathway for alcohols in LC-MS. epa.gov
Mass Analysis: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a Q-TOF, would provide the highest level of sensitivity and selectivity. Multiple reaction monitoring (MRM) mode can be used for targeted quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Table 4: Prospective LC-MS Parameters for the Analysis of 21-Methylhentriacontan-7-OL
| Parameter | Condition | Rationale |
| LC Column | C18 or C30, 2.1 x 100 mm, 1.8 µm | High-resolution separation of hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | To facilitate ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for elution. |
| Ionization Source | APCI or ESI | Suitable for a wide range of compound polarities. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
This table outlines prospective LC-MS conditions based on methodologies for other very long-chain aliphatic compounds.
Hyphenated Techniques for Enhanced Detection and Identification
Hyphenated techniques, which couple two or more analytical methods, provide enhanced separation and detection capabilities, essential for analyzing complex samples containing 21-Methylhentriacontan-7-OL.
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in intricate matrices. For a molecule like 21-Methylhentriacontan-7-OL, which may be present in a complex mixture of other lipids, the enhanced peak capacity and structured chromatograms of GCxGC are highly advantageous.
In a typical GCxGC-MS setup for the analysis of long-chain alcohols, a non-polar column in the first dimension separates compounds based on their boiling points. The effluent is then cryofocused and re-injected onto a second, shorter column with a different stationary phase (e.g., mid-polar or polar), which provides a second dimension of separation based on polarity. This results in a two-dimensional chromatogram where structurally related compounds appear in clusters.
Prior to analysis, 21-Methylhentriacontan-7-OL would typically be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether. This increases its volatility and thermal stability, leading to improved chromatographic peak shape. The mass spectrometer then provides mass spectral data for each separated peak, allowing for positive identification based on fragmentation patterns.
For less volatile analytes or those that are thermally labile, comprehensive two-dimensional liquid chromatography coupled with mass spectrometry (LCxLC-MS) offers a viable alternative. In the context of 21-Methylhentriacontan-7-OL, a normal-phase separation could be used in the first dimension to separate lipid classes, followed by a reversed-phase separation in the second dimension to separate individual long-chain alcohols based on their alkyl chain length and branching.
The eluent from the second dimension is then introduced into a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, for detection and identification. While less common for non-polar long-chain alcohols than GC-based methods, LCxLC-MS can be a valuable tool, particularly when analyzing complex lipid extracts without derivatization.
Method Validation and Quality Assurance in the Analysis of 21-Methylhentriacontan-7-OL
To ensure the reliability and accuracy of analytical data, any method used for the quantification of 21-Methylhentriacontan-7-OL must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.
Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is particularly important in complex matrices where isomers or other lipids may interfere.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality assurance involves the routine application of procedures to ensure that the data being generated is of the required quality. This includes the regular analysis of quality control (QC) samples, participation in proficiency testing schemes, and maintaining proper documentation and instrument calibration records.
Table 2: Illustrative Method Validation Parameters for GC-MS Analysis of 21-Methylhentriacontan-7-OL
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No significant interfering peaks at the retention time of the analyte |
Based on the conducted research, it is not possible to generate an article on the "Theoretical and Computational Chemistry Approaches to 21-Methylhentriacontan-7-OL" that meets the requirements of the prompt. The search results did not yield any specific studies, research findings, or data pertaining to quantum chemical calculations, molecular dynamics simulations, or any other computational analysis performed on the compound 21-Methylhentriacontan-7-OL.
The provided search results offer general descriptions of the methodologies outlined in the request, such as:
Quantum Chemical Calculations: These methods are used to understand the electronic structure and reactivity of molecules. nih.gov Techniques like Density Functional Theory (DFT) can be employed for this purpose. nih.gov
Energy Minimization and Conformational Analysis: These computational procedures are used to identify the most stable three-dimensional structures of a molecule. nih.gov
Prediction of Spectroscopic Parameters: Computational methods can predict NMR chemical shifts and IR frequencies, which aids in structure elucidation. nih.govnih.govresearchgate.net
Frontier Orbital Analysis (HOMO-LUMO): This analysis helps in predicting the reactive sites of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement and interactions of atoms and molecules over time, providing insights into conformational behavior. nih.govmdpi.com
Ligand-Protein Docking and Binding Free Energy Calculations: These computational techniques predict how a ligand (like the specified compound) might bind to a protein receptor and the strength of this interaction. nih.govnih.govnih.gov
However, none of the search results apply these theoretical and computational methods specifically to 21-Methylhentriacontan-7-OL. Generating an article with "thorough, informative, and scientifically accurate content" and "detailed research findings" including data tables, as requested, would require fabricating data and research that does not appear to be publicly available. This would violate the core instruction to provide accurate, non-hallucinatory information.
Therefore, the requested article cannot be created.
Theoretical and Computational Chemistry Approaches to 21 Methylhentriacontan 7 Ol
Structure-Activity Relationship (SAR) Modeling for 21-Methylhentriacontan-7-OL and Analogs
The biological activity of a pheromone like 21-methylhentriacontan-7-OL is intrinsically linked to its molecular structure. Even subtle changes to its chemical makeup can lead to significant alterations in its efficacy as a signaling molecule. Structure-Activity Relationship (SAR) modeling provides a framework for understanding these connections, aiming to predict the biological activity of novel compounds based on their structural features. For 21-methylhentriacontan-7-OL and its analogs, SAR studies are crucial for identifying the key molecular determinants of pheromonal activity, which can guide the design of more potent and selective synthetic pheromones for pest management applications.
Cheminformatics and Machine Learning Approaches
Cheminformatics and machine learning have emerged as powerful tools in the study of SAR for complex molecules like 21-methylhentriacontan-7-OL. These computational approaches can analyze large datasets of chemical structures and their corresponding biological activities to identify patterns that may not be apparent through traditional analysis.
The biological activity of each analog would be determined through electrophysiological or behavioral assays, and this data would be used to train a machine learning model. Machine learning algorithms, such as support vector machines or random forests, can effectively handle the complexity and non-linearity often present in SAR data. These models can then be used to predict the activity of untested analogs, thereby accelerating the discovery of more potent pheromone candidates.
A hypothetical QSAR study on analogs of 21-methylhentriacontan-7-OL might explore the following molecular descriptors:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and molecular shape indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic properties of the molecule, such as charge distribution and dipole moment.
3D Descriptors: These describe the three-dimensional arrangement of the atoms in space, including molecular volume and surface area.
The resulting QSAR model could reveal, for instance, that a specific range of chain lengths is optimal for activity, or that the precise positioning of the methyl group is critical for receptor binding.
Table 1: Hypothetical Data for a QSAR Study of 21-Methylhentriacontan-7-OL Analogs
| Analog | Chain Length | Methyl Position | Hydroxyl Position | Predicted Activity (Relative Scale) |
| 1 | 31 | 21 | 7 | 0.95 |
| 2 | 30 | 21 | 7 | 0.82 |
| 3 | 32 | 21 | 7 | 0.98 |
| 4 | 31 | 20 | 7 | 0.75 |
| 5 | 31 | 22 | 7 | 0.78 |
| 6 | 31 | 21 | 6 | 0.65 |
| 7 | 31 | 21 | 8 | 0.71 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling for Pheromone Receptors
Pharmacophore modeling is another powerful computational technique that focuses on the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. A pharmacophore model for 21-methylhentriacontan-7-OL would define the spatial arrangement of key chemical features required for its interaction with a specific pheromone receptor.
These features typically include:
Hydrogen Bond Acceptors and Donors: The hydroxyl group of 21-methylhentriacontan-7-OL is a key hydrogen bond donor and acceptor.
Hydrophobic Features: The long aliphatic chain of the molecule contributes to its hydrophobicity, which is likely crucial for its interaction with the hydrophobic binding pocket of the receptor.
Exclusion Volumes: These define regions of space that would clash with the receptor if occupied by the ligand.
By aligning a set of active analogs of 21-methylhentriacontan-7-OL, a common pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active as pheromones.
Furthermore, pharmacophore models can provide valuable insights into the binding mode of 21-methylhentriacontan-7-OL within its receptor. By understanding the key interactions between the pheromone and the receptor, it becomes possible to design novel molecules with improved binding affinity and selectivity.
Table 2: Key Pharmacophoric Features for a Hypothetical Receptor of 21-Methylhentriacontan-7-OL
| Feature | Type | Location (Relative Coordinates) |
| 1 | Hydrogen Bond Donor/Acceptor | (0.0, 0.0, 0.0) |
| 2 | Hydrophobic Center | (1.5, 0.5, -0.2) |
| 3 | Hydrophobic Center | (3.0, 1.0, 0.1) |
| 4 | Exclusion Volume | (0.5, -1.0, 0.5) |
This table is for illustrative purposes only and does not represent actual experimental data.
The integration of cheminformatics, machine learning, and pharmacophore modeling provides a comprehensive computational framework for understanding the structure-activity relationships of 21-methylhentriacontan-7-OL and its analogs. These approaches not only deepen our fundamental understanding of pheromone perception but also offer powerful tools for the rational design of novel and effective pest management agents.
Ecological Significance and Environmental Fate of 21 Methylhentriacontan 7 Ol
Environmental Persistence and Degradation Pathways of 21-Methylhentriacontan-7-OL
The effectiveness of a chemical signal is dependent on its stability and persistence in the environment. Once released, a compound like 21-Methylhentriacontan-7-OL is subject to various degradation processes.
Long-chain aliphatic alcohols are generally considered to be biodegradable. nih.gov Microorganisms in the soil and water possess the enzymatic machinery to break down these compounds. The degradation of long-chain and branched-chain aliphatic hydrocarbons by bacteria is a well-documented process, often involving terminal or sub-terminal oxidation. uni-greifswald.denih.gov
For a secondary alcohol like 21-Methylhentriacontan-7-OL, microbial degradation would likely be initiated by alcohol dehydrogenase enzymes, oxidizing the hydroxyl group to a ketone (21-methyl-7-hentriacontanone). This would be followed by further enzymatic reactions, such as those catalyzed by Baeyer-Villiger monooxygenases, which can cleave the carbon chain, leading to smaller, more readily metabolized molecules that can enter central metabolic pathways like the beta-oxidation pathway for fatty acids. The methyl branch on the chain may slightly decrease the rate of degradation compared to a linear alcohol of the same carbon length, as branching can sometimes hinder enzymatic action. semanticscholar.org
Within insects themselves, odorant-degrading enzymes (ODEs) play a crucial role in clearing pheromone molecules from the antennae, allowing the insect to detect subsequent changes in pheromone concentration. plos.org These enzymes, which can include esterases, oxidases, and dehydrogenases, rapidly metabolize the pheromone components. nih.gov It is plausible that such enzymes in male screwworm flies can degrade 21-Methylhentriacontan-7-OL upon perception.
Abiotic factors also contribute to the breakdown of semiochemicals in the environment. Long-chain alcohols are generally stable to hydrolysis as they lack a hydrolysable group. oecd.org However, they are susceptible to atmospheric degradation by photolysis, particularly through reactions with hydroxyl radicals. The estimated atmospheric half-lives for long-chain alcohols are typically in the range of 10-30 hours. oecd.org
Ultraviolet (UV) radiation from sunlight can also contribute to the degradation of insect pheromones. noaa.gov This photodegradation can alter the chemical structure of the compound, potentially rendering it inactive or even producing compounds that may have different behavioral effects. The breakdown of unsaturated cuticular hydrocarbons by environmental factors like air, water vapor, and UV light has been shown to generate volatile organic compounds that can influence insect behavior. royalsocietypublishing.org Although 21-Methylhentriacontan-7-OL is a saturated alcohol, prolonged exposure to UV radiation could potentially lead to its degradation.
Ecological Impact and Non-Target Organism Interactions
The use of pheromones in pest management is considered an environmentally friendly approach due to their species-specificity and the small quantities required for efficacy. nih.gov The sterile insect technique, which is used to control screwworm fly populations, is also highly targeted. The sterile males will only attempt to mate with females of the same species, meaning there is no direct adverse effect on non-target organisms. nku.edu
The potential ecological impact of 21-Methylhentriacontan-7-OL, if used in a pest management context (e.g., in lures for monitoring traps), would be expected to be minimal. Its high specificity would mean that it is unlikely to attract and trap beneficial insects or other non-target species. Furthermore, its biodegradability suggests that it would not persist and accumulate in the environment.
While long-chain alcohols as a chemical class can exhibit toxicity to aquatic organisms at certain concentrations, the very low water solubility of a large molecule like 21-Methylhentriacontan-7-OL would limit its bioavailability in aquatic environments. For long-chain alcohols, there is a "cut-off" effect where increasing chain length leads to such low aqueous solubility that the concentration in water does not reach a level that causes toxic effects. oecd.org For chronic effects in aquatic invertebrates, this cut-off is around a chain length of 15 carbons, well below the 32 carbons of 21-Methylhentriacontan-7-OL. oecd.org
Release Dynamics and Dispersion Modeling of 21-Methylhentriacontan-7-OL in Natural Environments
Disclaimer: No specific experimental data on the release dynamics or environmental dispersion of 21-Methylhentriacontan-7-OL have been identified in publicly available scientific literature. The following discussion is based on the general properties of long-chain alcohols (LCOHs) and established principles of environmental fate and transport modeling for similar waxy, solid organic compounds. The numerical values presented in the tables are estimations derived from quantitative structure-activity relationship (QSAR) models and are intended to be illustrative.
The environmental behavior of 21-Methylhentriacontan-7-OL, a large, branched-chain alcohol, is governed by its distinct physicochemical properties. As a high-molecular-weight aliphatic alcohol, it is expected to be a waxy solid at ambient temperatures with very low water solubility and negligible vapor pressure. These characteristics are pivotal in determining how it is released into the environment and its subsequent dispersion and partitioning across different environmental compartments, including air, water, and soil.
Release Dynamics
The release of 21-Methylhentriacontan-7-OL into the environment is likely to occur through several pathways, primarily influenced by its production, use, and disposal. Given its nature as a waxy solid, its release dynamics will differ significantly from more volatile or soluble compounds.
Industrial and Commercial Release: During its production and formulation into commercial products, release could occur as fine particulates or dust. Spills or improper disposal of industrial waste containing this compound would lead to direct contamination of soil and potentially nearby water bodies.
Use Phase Release: If used in consumer products such as cosmetics or waxes, its release would be diffuse and widespread. For instance, washing off products containing this alcohol would introduce it into wastewater streams.
Disposal: The disposal of products containing 21-Methylhentriacontan-7-OL in landfills could lead to its slow leaching into the surrounding soil and groundwater over extended periods.
Due to its solid-state and low volatility, atmospheric release as a vapor is expected to be minimal. Instead, any atmospheric transport would likely be associated with particulate matter to which it has adsorbed.
Dispersion Modeling
Dispersion modeling is a critical tool for predicting the environmental distribution and ultimate fate of chemical substances. For a compound like 21-Methylhentriacontan-7-OL, multimedia fugacity models are particularly useful. These models predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties and the characteristics of the environment.
The predicted physicochemical properties of 21-Methylhentriacontan-7-OL, as estimated by QSAR models, are presented in Table 1. These properties are essential inputs for dispersion models.
Table 1: Estimated Physicochemical Properties of 21-Methylhentriacontan-7-OL
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 466.9 g/mol | Contributes to low volatility and mobility. |
| Melting Point | > 60 °C | Solid/waxy at ambient temperatures, affecting release and transport mechanisms. |
| Boiling Point | > 500 °C | Extremely low volatility. |
| Vapor Pressure | < 1.0 x 10-7 Pa at 25 °C | Negligible presence in the gas phase in the atmosphere. |
| Water Solubility | < 0.01 mg/L | Very low potential for dissolution and transport in water. |
| Log Kow (Octanol-Water Partition Coefficient) | > 10 | Strong tendency to adsorb to organic matter in soil and sediment. |
| Henry's Law Constant | Very Low | Not likely to volatilize from water to air. |
Based on these properties, a Level III fugacity model would predict the following distribution in a standard model environment:
Soil and Sediment: Due to its high Log Kow and low water solubility, 21-Methylhentriacontan-7-OL will predominantly partition to soil and sediment. Its strong adsorption to organic matter will limit its mobility in these compartments.
Water: The concentration in the water column is expected to be very low due to its poor solubility. Any presence in aquatic systems would likely be in the form of suspended particles or associated with sediment.
Air: Direct partitioning to the atmosphere is unlikely. Long-range transport via air would only be significant if the compound is adsorbed to fine particulate matter that can be carried by wind currents.
The predicted environmental partitioning is illustrated in Table 2, which shows a hypothetical output from a multimedia fugacity model.
Table 2: Predicted Environmental Distribution of 21-Methylhentriacontan-7-OL in a Model Environment
| Environmental Compartment | Predicted Percentage of Total Mass | Primary Dispersion Mechanisms |
|---|---|---|
| Soil | ~85% | Adsorption to organic matter, limited leaching. |
| Sediment | ~14% | Deposition from the water column, strong partitioning to organic-rich sediments. |
| Water | < 1% | Transport of suspended particles, very limited dissolution. |
| Air | < 0.1% | Transport of aerosol-associated particles. |
| Biota | < 0.1% | Potential for bioaccumulation in organisms in direct contact with contaminated soil or sediment. |
Future Research Directions and Unexplored Avenues for 21 Methylhentriacontan 7 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of long-chain branched alcohols like 21-Methylhentriacontan-7-OL for research and potential pest management applications necessitates efficient and environmentally benign methodologies. Traditional chemical synthesis of such molecules can be complex and costly. earlham.ac.ukopenaccessgovernment.org Future research should focus on developing novel synthetic strategies that are both efficient and sustainable.
Key areas for exploration include:
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific stereoselective steps in the synthesis could significantly improve efficiency and reduce waste. ainia.comunl.edu For instance, genetically engineered yeasts or plants could be developed to produce the pheromone or its immediate precursors. ainia.comunl.edu
Metathesis-Based Approaches: Olefin metathesis has become a powerful tool in the synthesis of complex molecules, and its application to long-chain pheromones could offer more direct and higher-yielding routes.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing flow-based syntheses for long-chain branched alcohols would be a significant advancement.
Sustainable Feedstocks: Research into the use of renewable starting materials, such as those derived from plant oils or microbial fermentation, would align with green chemistry principles. unl.edu
| Strategy | Potential Advantages |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. ainia.comunl.edu |
| Metathesis | Shorter synthetic routes, high yields. |
| Flow Chemistry | Improved safety, scalability, and efficiency. |
| Sustainable Feedstocks | Reduced environmental impact, use of renewable resources. unl.edu |
In-Depth Mechanistic Studies of Pheromone Reception and Transduction
Understanding how a molecule like 21-Methylhentriacontan-7-OL is detected by an insect's olfactory system is fundamental to understanding its biological function. Future research should delve into the molecular mechanisms of its reception and signal transduction.
This would involve:
Deorphanization of Olfactory Receptors (ORs): Identifying the specific ORs that bind to 21-Methylhentriacontan-7-OL is a critical first step. frontiersin.orgresearchgate.netbond.edu.au This can be achieved through techniques like in-situ hybridization, RNA interference (RNAi), and heterologous expression systems (e.g., in Xenopus oocytes or Drosophila "empty neuron" systems). researchgate.netbond.edu.au
Structural Biology of Receptor-Ligand Interactions: Determining the three-dimensional structure of the OR in complex with 21-Methylhentriacontan-7-OL would provide invaluable insights into the molecular basis of its specificity and sensitivity. researchgate.net
Signal Transduction Cascades: While the primary mechanism of insect olfaction involves ionotropic receptors, the role of second messenger systems in modulating the signal is an active area of research. nih.govnih.gov Investigating these pathways in the context of long-chain branched alcohol perception could reveal new layers of regulatory control.
Exploration of Potential Biosynthetic Analogs or Metabolites in Biological Systems
Insects often produce a blend of structurally related compounds that act as a pheromone bouquet. It is plausible that 21-Methylhentriacontan-7-OL is part of such a mixture. Future research should aim to identify potential biosynthetic analogs and metabolites.
This can be approached by:
Metabolomic Profiling: Using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze extracts from the pheromone glands of the target insect species.
Isotopic Labeling Studies: Feeding insects with labeled precursors (e.g., ¹³C-labeled fatty acids) and tracking the incorporation of the label into 21-Methylhentriacontan-7-OL and related compounds can elucidate the biosynthetic pathway.
Transcriptomic Analysis: Identifying the genes encoding the enzymes involved in the biosynthesis of long-chain fatty acids and their subsequent modifications (e.g., elongases, desaturases, reductases) can provide clues about the potential for producing related structures. mdpi.com
Advanced Analytical Methodologies for Real-Time Monitoring and Profiling
The detection and quantification of volatile semiochemicals in real-time and at trace levels are crucial for studying their ecological roles. nih.gov The development of advanced analytical methods is a key future direction.
Promising technologies include:
Solid-Phase Microextraction (SPME) and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): These techniques are well-suited for the sensitive detection of volatile and semi-volatile compounds from the headspace of insects or plants. researchgate.net
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time monitoring of volatile organic compounds (VOCs) with high sensitivity, which could be used to study the temporal dynamics of pheromone release. mdpi.com
Electronic Noses (e-noses): Arrays of chemical sensors that can be trained to recognize specific VOC profiles could be developed for in-field monitoring of pest populations based on their pheromone emissions. nih.gov
Integrated Computational and Experimental Approaches for Structure-Function Relationships
Combining computational modeling with experimental validation can accelerate our understanding of how the structure of 21-Methylhentriacontan-7-OL relates to its biological activity.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of 21-Methylhentriacontan-7-OL and its analogs with their binding affinity to the olfactory receptor and their behavioral effects.
Molecular Docking and Dynamics Simulations: Using computational models of the olfactory receptor to predict the binding mode of 21-Methylhentriacontan-7-OL and to understand the key molecular interactions that govern its binding. researchgate.netijbs.com
In Silico Screening of Analogs: Virtually screening libraries of related compounds to identify novel agonists or antagonists of the pheromone receptor, which could have applications in pest management. ijbs.com
Broader Ecological Contexts and Evolutionary Implications of Long-Chain Branched Pheromones
The evolution of chemical communication systems is a fascinating area of study. nih.govpnas.org Long-chain branched pheromones like 21-Methylhentriacontan-7-OL likely play a role in reproductive isolation and speciation.
Future research should explore:
Phylogenetic Distribution: Investigating the occurrence of 21-Methylhentriacontan-7-OL and related compounds across different insect taxa to understand the evolutionary history of its use as a semiochemical.
Role in Reproductive Isolation: Studying whether subtle variations in the structure or ratio of long-chain branched pheromones contribute to preventing interbreeding between closely related species.
Coevolution with Olfactory Receptors: Examining the evolutionary relationship between the genes encoding pheromone biosynthetic enzymes and the genes for the corresponding olfactory receptors. nih.govresearchgate.net
Exploration of 21-Methylhentriacontan-7-OL's Interactions in Complex Semiochemical Blends
Insect behavior is often mediated by complex mixtures of semiochemicals rather than single compounds. acs.orglongdom.org Understanding the interactions of 21-Methylhentriacontan-7-OL within these blends is crucial.
Future avenues of investigation include:
Synergistic and Antagonistic Effects: Investigating whether other compounds in the natural pheromone blend, or plant volatiles from the insect's habitat, enhance (synergism) or inhibit (antagonism) the response to 21-Methylhentriacontan-7-OL. nih.govnih.govresearchgate.netmedicine.dp.ua
Ratio-Specific Responses: Determining if the behavioral response of the insect is dependent on the relative ratios of 21-Methylhentriacontan-7-OL and other components in the blend. slu.se
Context-Dependent Interactions: Exploring how the insect's response to the semiochemical blend changes depending on the ecological context, such as the presence of predators, host plants, or competitors. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
